4-Chloro-2,2-dimethylpentane
Overview
Description
4-Chloro-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a branched alkane with a chlorine atom attached to the fourth carbon in the chain. This compound is part of the class of haloalkanes, which are alkanes containing one or more halogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,2-dimethylpentane can be synthesized through the chlorination of 2,2-dimethylpentane. This process typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to initiate the free radical chlorination reaction. The reaction proceeds through the formation of free radicals, leading to the substitution of a hydrogen atom with a chlorine atom on the fourth carbon of the 2,2-dimethylpentane molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,2-dimethylpentane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,2-dimethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used, often in alcoholic solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyl-1-pentene or 2,2-dimethyl-2-pentene, depending on the reaction conditions.
Scientific Research Applications
4-Chloro-2,2-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.
Material Science: It is used in the study of polymerization reactions and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,4-dimethylpentane
- 2-Chloro-2,2-dimethylbutane
- 4-Chloro-2,2-dimethylhexane
Uniqueness
4-Chloro-2,2-dimethylpentane is unique due to its specific branching and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes compared to other haloalkanes. The presence of the chlorine atom at the fourth carbon makes it a valuable intermediate in organic synthesis, providing distinct pathways for substitution and elimination reactions.
Properties
IUPAC Name |
4-chloro-2,2-dimethylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHEMIAMZEMIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955054 | |
Record name | 4-Chloro-2,2-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33429-72-0 | |
Record name | 4-Chloro-2,2-dimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2,2-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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